Cyclohexanone, 2-phenyl-, (2S)-
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Overview
Description
Cyclohexanone, 2-phenyl-, (2S)- is an organic compound with the molecular formula C12H14O. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2S)- configuration refers to the specific spatial arrangement of its atoms. This compound is a derivative of cyclohexanone, where a phenyl group is attached to the second carbon of the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-phenyl-, (2S)- can be synthesized through several methods. One common approach involves the enantioselective hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This method ensures the production of the desired (2S)- enantiomer. Another method involves the asymmetric reduction of 2-phenylcyclohexanone using chiral reducing agents.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-phenyl-, (2S)- often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired enantioselectivity. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylcyclohexanone.
Reduction: It can be reduced to form 2-phenylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: 2-phenylcyclohexanone.
Reduction: 2-phenylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 2-phenyl-, (2S)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-phenyl-, (2S)- depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing chemical transformation. The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a six-membered ring.
2-Phenylcyclohexanone: The racemic mixture of the compound without specific enantiomeric configuration.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone, 2-phenyl-, (2S)- is unique due to its chiral nature and specific (2S)- configuration. This enantiomeric purity is crucial in applications requiring high stereoselectivity, such as in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
34281-94-2 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m0/s1 |
InChI Key |
DRLVMOAWNVOSPE-NSHDSACASA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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